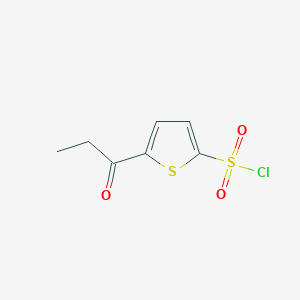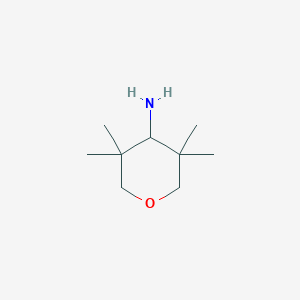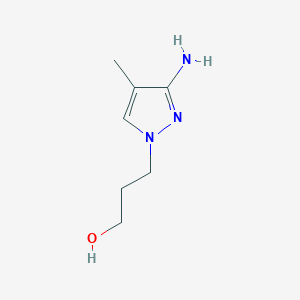![molecular formula C9H12N2O B13160865 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13160865.png)
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl(methyl)amino group attached to the second position of the pyridine ring and a carbaldehyde group at the third position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-methylpyridine with ethyl formate under basic conditions to form the desired compound. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out at elevated temperatures to ensure complete conversion.
Another approach involves the use of a palladium-catalyzed coupling reaction between 2-bromo-3-formylpyridine and ethyl(methyl)amine. This method requires the use of a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine, to facilitate the coupling reaction. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which can lead to higher yields and improved product purity. Additionally, the use of continuous flow reactors can reduce the production of hazardous waste and improve the overall safety of the manufacturing process.
化学反応の分析
Types of Reactions
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine or pyridine.
Major Products Formed
Oxidation: 2-[Ethyl(methyl)amino]pyridine-3-carboxylic acid.
Reduction: 2-[Ethyl(methyl)amino]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form covalent bonds with nucleophiles makes it useful for labeling and tracking biomolecules.
Medicine: The compound has potential applications in drug discovery and development. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is largely dependent on its chemical structure and the specific application. In biological systems, the compound can interact with nucleophilic sites on proteins and enzymes, forming covalent bonds that can alter their function. This interaction can lead to the inhibition of enzyme activity or the modification of protein structure, which can have downstream effects on cellular processes.
In medicinal chemistry, the compound’s derivatives can target specific molecular pathways involved in disease progression. For example, derivatives with anticancer properties may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
類似化合物との比較
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde can be compared with other pyridine derivatives that have similar structures and applications. Some of these compounds include:
2-Amino-3-methylpyridine: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
3-Formylpyridine: This compound contains a formyl group at the third position of the pyridine ring and can undergo similar oxidation and reduction reactions.
2-[Methyl(ethyl)amino]pyridine: This compound is structurally similar but lacks the aldehyde group, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its ability to undergo both nucleophilic and electrophilic reactions makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
2-[ethyl(methyl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-3-11(2)9-8(7-12)5-4-6-10-9/h4-7H,3H2,1-2H3 |
InChIキー |
ZVMMMTSGCVACIJ-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C1=C(C=CC=N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[Methyl(oxolan-3-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13160787.png)

![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13160798.png)

![tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160807.png)







